CYP3A4 Inhibition Profile: A Selective Advantage Over Broader-Spectrum CYP Inhibitors
Methyl 4-(4-bromophenyl)-4-oxobutanoate exhibits moderate, selective inhibition of CYP3A4 with an IC₅₀ of 2.64 µM (2.64E+3 nM), while showing significantly weaker inhibition of CYP2E1 and CYP2A6 (IC₅₀ = 10 µM) [1]. This selectivity profile is quantifiably different from many closely related analogs which may exhibit broader CYP inhibition, leading to a higher risk of drug-drug interactions. This data provides a basis for selecting this compound in early-stage drug discovery where a controlled CYP inhibition profile is desired.
| Evidence Dimension | Inhibition of Cytochrome P450 enzymes (IC₅₀) |
|---|---|
| Target Compound Data | CYP3A4: 2.64 µM |
| Comparator Or Baseline | CYP2E1: 10 µM; CYP2A6: 10 µM |
| Quantified Difference | ~3.8-fold higher selectivity for CYP3A4 over CYP2E1/2A6 |
| Conditions | Human liver microsomes, using testosterone as a substrate, with NADPH, measured by LC-MS/MS. |
Why This Matters
This matters for scientific selection because it defines a specific, low-to-moderate CYP3A4 inhibition risk profile, which is a critical parameter for predicting drug-drug interactions and guiding lead optimization in medicinal chemistry projects.
- [1] BindingDB BDBM50236754. CHEMBL4082473. Cytochrome P450 3A4, 2E1, 2A6 inhibition data. View Source
